![molecular formula C12H15N7O2 B8079396 tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate](/img/structure/B8079396.png)
tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate is a synthetic organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a tert-butyl group, a cyanoamino group, and a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyanoamino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyridazine derivatives, while reduction could produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate include other triazolopyridazine derivatives, such as:
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity.
Triazino[5,6-b]indole derivatives: Explored for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its triazolopyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[6-(cyanoamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-12(2,3)21-11(20)14-6-10-17-16-9-5-4-8(15-7-13)18-19(9)10/h4-5H,6H2,1-3H3,(H,14,20)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRDSJHLYDTUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
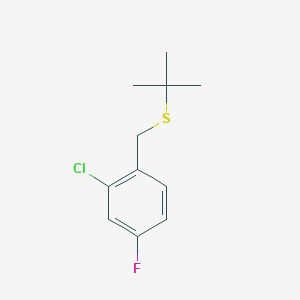
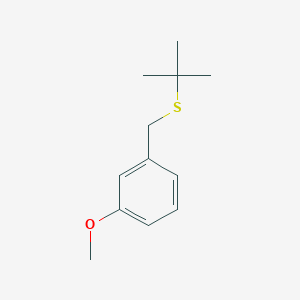
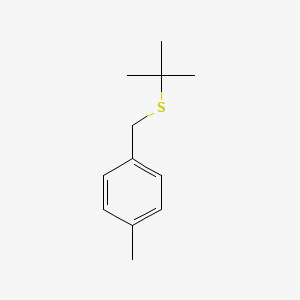

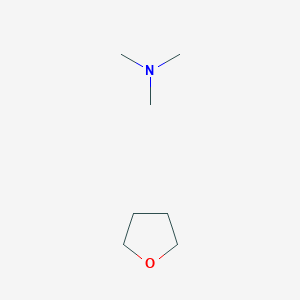
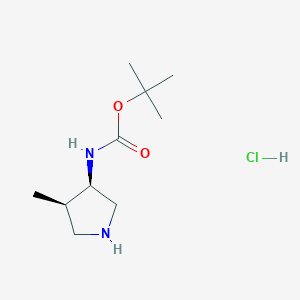
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8079374.png)
![Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate](/img/structure/B8079381.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8079395.png)
![1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B8079399.png)
![3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079410.png)

![3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079416.png)
![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid](/img/structure/B8079417.png)
